N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a benzamide derivative featuring a benzimidazole core linked via an ethyl group to a 3,4-dichlorobenzamide moiety. The benzimidazole ring, with its dual nitrogen atoms, enhances hydrogen-bonding and π-π stacking capabilities, while the 3,4-dichloro substitution on the benzamide introduces electron-withdrawing effects and steric bulk. This compound is hypothesized to exhibit biological activity in antimicrobial or anticancer contexts, as inferred from structurally related analogues .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-6-5-10(9-12(11)18)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOGJQIGORZVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide typically involves the condensation of 2-aminobenzimidazole with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxide derivatives, while nucleophilic substitution of the chlorine atoms can produce various substituted benzamides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Studied for its potential anticancer properties and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to the active sites of enzymes and receptors, inhibiting their activity. This compound can also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to analogues with modifications in the heterocyclic core, benzamide substituents, or linker groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Melting Points: The 3,4-dichloro substitution in indole-based analogues (e.g., compound 18 ) results in lower melting points (~113°C) compared to mono-chloro derivatives (~151°C), likely due to reduced molecular symmetry and weaker crystal packing. The target compound’s benzimidazole core may increase melting points relative to indole analogues due to stronger intermolecular interactions .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial, antiviral, anticancer, and antiparasitic agent. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H13Cl2N3O
- Molar Mass : 334.2 g/mol
The compound's structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it may interact with DNA polymerases or topoisomerases, disrupting DNA synthesis in cancer cells.
- Antimicrobial Activity : It has shown promise against various bacterial and fungal strains by disrupting their cell wall synthesis or inhibiting metabolic pathways crucial for their survival.
- Antiparasitic Effects : Research indicates effectiveness against parasites by targeting their reproductive systems or metabolic functions.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative bacteria | |
| Fungi | Inhibitory effects on common fungal strains | |
| Parasites | Active against protozoan parasites |
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Lines Tested : Studies have used various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study Example
In a recent study involving MCF-7 cells, this compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
Synthesis and Characterization
The synthesis typically involves the condensation of 2-aminobenzimidazole with 3,4-dichlorobenzoyl chloride under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Toxicology Studies
Preliminary toxicological assessments indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
